molecular formula C22H18Cl2N2OS2 B306065 2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B306065
M. Wt: 461.4 g/mol
InChI Key: VXEKXRGXZTVFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the thienopyrimidine class of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The exact mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, this compound has been found to exhibit a range of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. Furthermore, it has been found to decrease the expression of pro-inflammatory genes and increase the expression of anti-inflammatory genes in immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in a range of studies. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments and draw conclusions about its potential therapeutic applications.

Future Directions

There are many potential future directions for the study of 2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One area of research could be to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to explore its anti-tumor properties and potential use in cancer therapy. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects. Overall, the study of this compound has the potential to lead to the development of new and effective treatments for a range of diseases.

Synthesis Methods

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 3,4-dichlorobenzyl chloride, followed by the reaction with 3-methylbenzylamine and 2,4-pentanedione. This reaction results in the formation of the desired compound, which can be purified using standard techniques.

Scientific Research Applications

This compound has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. Furthermore, this compound has been found to exhibit anti-viral activity against a range of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus.

properties

Product Name

2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C22H18Cl2N2OS2

Molecular Weight

461.4 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H18Cl2N2OS2/c1-12-5-4-6-16(9-12)26-21(27)19-13(2)14(3)29-20(19)25-22(26)28-11-15-7-8-17(23)18(24)10-15/h4-10H,11H2,1-3H3

InChI Key

VXEKXRGXZTVFAY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC4=CC(=C(C=C4)Cl)Cl)SC(=C3C)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC4=CC(=C(C=C4)Cl)Cl)SC(=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.